(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester is an organic compound that features a piperidine ring attached to a phenyl group via a methylene bridge, with an acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester typically involves the reaction of 4-piperidone with benzyl chloride to form the intermediate, which is then subjected to esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
4-Piperidone: A derivative of piperidine with a ketone group.
Phenylacetic acid: An organic compound with a phenyl group attached to acetic acid.
Uniqueness
(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 2-[4-(piperidin-4-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)11-13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5,14,16H,6-11H2,1H3 |
InChI Key |
PCXHWNPMJGBOCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.